

An In-depth Technical Guide to the Mechanism of Action of d-(RYTVELA)

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Compound of Interest

Compound Name: d-(RYTVELA)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), a synthetic heptapeptide composed of D-amino acids (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH), is a first-in-class, selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor. [1][2][3] It demonstrates a novel mechanism of action characterized by biased signaling, which allows for the targeted modulation of inflammatory pathways without inducing broad immunosuppression.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of **d-(RYTVELA)**, including its molecular interactions, downstream signaling effects, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][5] Its signaling is mediated through the IL-1 receptor complex, which, upon ligand binding, triggers a cascade of intracellular events leading to the activation of various transcription factors and the production of inflammatory mediators.[5] **d-(RYTVELA)** has emerged as a promising therapeutic candidate that specifically targets the IL-1 signaling pathway.[1][4] Its unique allosteric and biased modulatory properties offer a more refined approach to anti-inflammatory therapy compared to traditional competitive antagonists.[1][5]

Molecular Profile and Physicochemical Properties

d-(RYTVELA) is a synthetic peptide with the sequence Arginine-Tyrosine-Threonine-Valine-Glutamic acid-Leucine-Alanine, with all constituent amino acids being D-isomers.[2] This D-configuration confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[1]

Property	Value	Reference
Sequence	H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH	[2]
Chirality	All D-amino acids	[2]
Molecular Formula	C38H62N10O12	[2]
Molecular Weight	850.95 g/mol	[2]
Purity (HPLC)	>95%	[2]
Source	Synthetic	[2]
Form	Powder	[2]

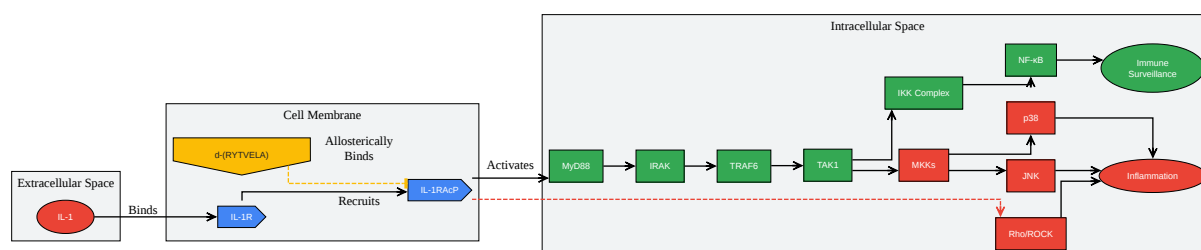
Mechanism of Action: Allosteric Inhibition and Biased Signaling

d-(RYTVELA) functions as a non-competitive, allosteric inhibitor of the IL-1 receptor.[1][5][6] It binds to a site on the IL-1 receptor accessory protein (IL-1RAcP) that is distinct from the IL-1 binding site.[1][2] This allosteric interaction induces a conformational change in the receptor complex that selectively inhibits downstream signaling pathways.[1][5]

The most critical aspect of **d-(RYTVELA)**'s mechanism is its biased signaling. Unlike conventional IL-1 receptor antagonists that block all downstream signaling, **d-(RYTVELA)** selectively inhibits the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway.[1][5][6] Crucially, it does not affect the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a vital role in immune surveillance and

cytoprotection.[1][4][5] This selective inhibition allows **d-(RYTVELA)** to exert potent anti-inflammatory effects while preserving essential immune functions.[1][3][4]

Signaling Pathway of IL-1 and the Modulatory Effect of d-(RYTVELA)



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Caption: IL-1 signaling and **d-(RYTVELA)**'s modulatory effect.

Preclinical Efficacy

d-(RYTVELA) has demonstrated significant efficacy in various preclinical models of inflammation, particularly in the context of preterm birth and associated fetal injury.[1][6][7]

In Vitro Activity

Assay	Result	Reference
Human Thymocyte Proliferation Inhibition (IC50)	1 nM	[2]

In Vivo Efficacy in Preterm Birth Models

Studies in murine and ovine models of lipopolysaccharide (LPS)-induced preterm birth have shown that **d-(RYTVELA)** can effectively reduce the rate of preterm birth, improve neonatal survival, and protect against inflammatory-induced organ damage.^{[1][6][7]}

Model	Treatment Regimen	Key Findings	Reference
LPS-induced Preterm Birth (Mouse)	2 mg/kg/day, s.c.	70% reduction in preterm births	^{[7][8]}
IL-1 β -induced Preterm Birth (Mouse)	2 mg/kg/day, s.c.	60% reduction in preterm births	^{[7][8]}
LPS-induced Preterm Birth (Mouse)	1 mg/kg/day, s.c.	Up to 65% increase in neonate survival	^{[7][8]}
LPS-induced Chorioamnionitis (Sheep)	Single intra-amniotic and fetal intravenous injection	Partial reduction in fetal and amniotic fluid inflammation	^{[5][6]}

Effects on Inflammatory Markers

Treatment with **d-(RYTVELA)** has been shown to significantly reduce the expression of pro-inflammatory cytokines and chemokines in fetal tissues and amniotic fluid in animal models of chorioamnionitis.^{[5][6]}

Marker	Tissue/Fluid	Effect of d-(RYTVELA)	Reference
IL-1 β mRNA	Fetal Skin	Significantly lower compared to LPS group	^{[5][6]}
MCP-1	Amniotic Fluid	Significantly lower compared to LPS group	^[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **d-(RYTVELA)**'s mechanism of action.

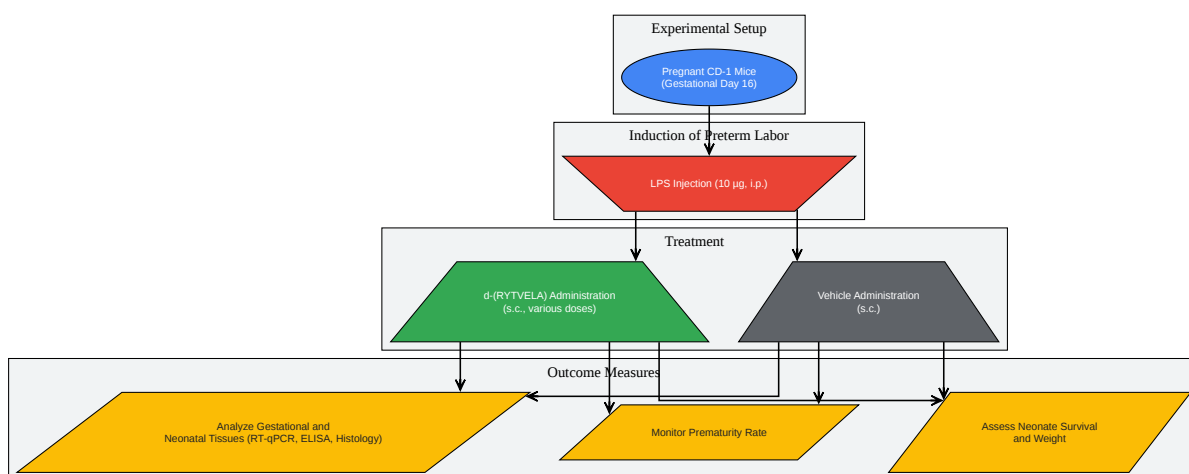
In Vivo Model of LPS-Induced Preterm Birth in Mice

Objective: To evaluate the efficacy of **d-(RYTVELA)** in preventing preterm birth and improving neonatal outcomes in a model of sterile inflammation.

Methodology:

- Pregnant CD-1 mice are used for the study.
- On gestational day 16, preterm labor is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg.
- **d-(RYTVELA)** is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1, 2, 4 mg/kg/day) from gestational day 16 to 19.
- Control groups receive vehicle (saline) injections.
- The rate of prematurity (defined as delivery before gestational day 18.5) is monitored and recorded.
- Neonate survival and weight are assessed at specified time points post-delivery.
- For mechanistic studies, gestational tissues are collected on gestational day 17.5 to quantify levels of cytokines, pro-inflammatory mediators, and uterine activating proteins using RT-qPCR and ELISA.
- Neonatal lungs and intestines are collected from postnatal day 5 to 7 for histological analysis to assess tissue integrity and inflammation.^{[1][7]}

Experimental Workflow for Preclinical Efficacy Testing



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Caption: Workflow for in vivo preclinical efficacy testing.

Ovine Model of Chorioamnionitis

Objective: To assess the anti-inflammatory efficacy of **d-(RYTVELA)** in a clinically relevant large animal model of established intrauterine inflammation.

Methodology:

- Time-mated pregnant ewes with a single fetus at approximately 95 days of gestation undergo surgery for the placement of fetal jugular and intra-amniotic catheters.
- After a recovery period, animals are randomized into groups.
- The experimental group receives an intra-amniotic injection of 10 mg LPS.
- 24 hours after LPS exposure, the treatment group receives both an intra-amniotic and a fetal intravenous injection of **d-(RYTVELA)**.
- Control groups receive saline injections.
- Amniotic fluid is serially sampled to measure concentrations of cytokines (e.g., IL-1 β , TNF- α) and chemokines (e.g., MCP-1, IL-8) using ELISA.
- At the end of the experiment (e.g., 120 hours post-LPS), animals are euthanized, and fetal tissues (e.g., lung, skin, colon) are collected.
- Messenger RNA expression of inflammatory markers in fetal tissues is quantified using RT-qPCR.
- Histopathological evaluation of fetal tissues is performed to assess the degree of inflammation.[5][6][9]

Conclusion

d-(RYTVELA) represents a significant advancement in the development of anti-inflammatory therapeutics. Its unique mechanism of action, characterized by allosteric inhibition of the IL-1 receptor and biased signaling, allows for the potent suppression of key inflammatory pathways while preserving essential immune functions. Preclinical studies have demonstrated its efficacy in mitigating inflammation and preventing adverse outcomes in models of preterm birth. Further investigation and clinical development of **d-(RYTVELA)** are warranted to explore its full therapeutic potential in a range of inflammatory conditions.

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